molecular formula C16H15Cl3N2O2 B1385121 N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 1020058-53-0

N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B1385121
CAS No.: 1020058-53-0
M. Wt: 373.7 g/mol
InChI Key: IIOOGWJNVVGUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide is an organic compound that features both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to form 3-nitro-4-chloroaniline. This intermediate is then reduced to yield 3-amino-4-chloroaniline.

    Etherification: 2,4-dichlorophenol is reacted with 1,4-dibromobutane to form 4-(2,4-dichlorophenoxy)butane.

    Amidation: The final step involves the reaction of 3-amino-4-chloroaniline with 4-(2,4-dichlorophenoxy)butanoyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)acetamide
  • N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)propionamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of multiple chlorinated phenyl rings

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O2/c17-10-3-6-15(13(19)8-10)23-7-1-2-16(22)21-11-4-5-12(18)14(20)9-11/h3-6,8-9H,1-2,7,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOOGWJNVVGUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.